molecular formula C15H19N3O2S B2758577 N-(2,4-DIMETHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE CAS No. 514182-53-7

N-(2,4-DIMETHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE

Cat. No.: B2758577
CAS No.: 514182-53-7
M. Wt: 305.4
InChI Key: CJYUMXMICQEOQV-FOCLMDBBSA-N
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Description

N-(2,4-Dimethylphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a methylimino group at position 2, a methyl group at position 3, and an acetamide side chain at position 5 linked to a 2,4-dimethylphenyl moiety. This structural framework is common in compounds explored for pharmaceutical and agrochemical applications due to the thiazolidinone core’s versatility in hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-5-6-11(10(2)7-9)17-13(19)8-12-14(20)18(4)15(16-3)21-12/h5-7,12H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYUMXMICQEOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Reported Activities Reference
Target Compound : N-(2,4-Dimethylphenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide C₁₆H₂₀N₃O₂S - 2,4-Dimethylphenyl acetamide
- 3-Methyl, 2-(methylimino) on thiazolidinone
No direct data in evidence; inferred potential from structural analogs N/A
Analog 1 : N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide C₂₄H₂₂N₃O₄S₂ - 2-Methylphenyl acetamide
- 2-(Phenylimino), 3-(phenylsulfonyl) on thiazolidinone
No activity data in evidence; sulfonyl group may enhance metabolic stability
Analog 2 : N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide C₁₄H₁₅F₂N₃O₃S - 4-(Difluoromethoxy)phenyl acetamide
- Same thiazolidinone core as target
No direct activity data; difluoromethoxy group may influence bioavailability
Analog 3 : N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide C₁₈H₁₄N₂O₃S₂ - 2-Hydroxyphenyl acetamide
- 5-Benzylidene, 2-thioxo on thiazolidinone
Anticancer potential (ZINC1506068); thioxo group may enhance redox activity
Analog 4 : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide C₁₈H₁₄N₂O₃S₂ - 4-Hydroxyphenyl acetamide
- Benzylidene, 2-thioxo on thiazolidinone
Structural similarity to antidiabetic agents (e.g., thiazolidinediones)
Analog 5 : 2-Aryl-4-thiazolidinones with isoniazid moieties Variable - Isoniazid-linked thiazolidinones
- Halogenated aryl groups
Selective antitumor activity (e.g., non-small cell lung cancer, leukemias)

Structural and Functional Insights

Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or difluoromethoxy groups in ). This could improve membrane permeability but reduce solubility.

Thiazolidinone Core Modifications: Sulfonyl substituents (e.g., in ) are associated with improved metabolic stability but may reduce target selectivity. Thioxo groups (e.g., in ) introduce redox-active moieties, which are critical in compounds with anticancer or antidiabetic effects.

Pharmacological Trends: Halogenated aryl-thiazolidinones (e.g., ) demonstrate selective antitumor activity, suggesting that introducing halogens to the target compound’s phenyl group could enhance cytotoxicity.

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